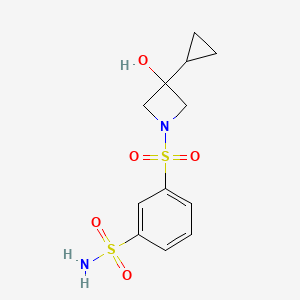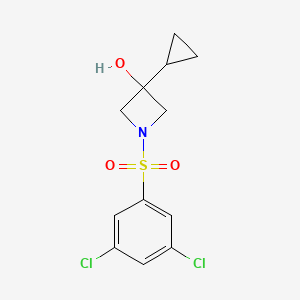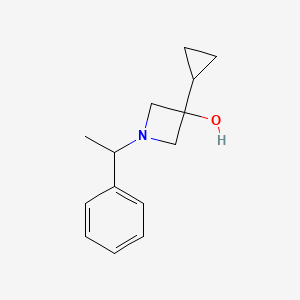
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, but has since been investigated for its potential use in other areas of medicine.
Mecanismo De Acción
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAKs, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is able to suppress the activity of immune cells, which reduces inflammation and prevents the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in a variety of tissues, including the joints, skin, and liver. It has also been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. Additionally, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to inhibit the production of antibodies, which are proteins that can attack healthy tissues in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide for lab experiments is its specificity for JAKs. This allows researchers to selectively inhibit the activity of these enzymes, which can help to elucidate the specific roles that JAKs play in immune cell function. However, one limitation of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is interest in developing more selective JAK inhibitors that can target specific isoforms of these enzymes, which could potentially reduce the risk of off-target effects. Finally, there is interest in investigating the potential use of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases, as this could potentially enhance the efficacy of treatment while reducing the risk of side effects.
Métodos De Síntesis
The synthesis of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide involves several steps, including the reaction of 3-cyclopropyl-3-hydroxyazetidin-1-amine with benzenesulfonyl chloride, followed by the reaction of the resulting product with sulfanilamide. The final compound is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in organ transplantation, as it has been shown to prevent rejection of transplanted organs by suppressing the immune system.
Propiedades
IUPAC Name |
3-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-20(16,17)10-2-1-3-11(6-10)21(18,19)14-7-12(15,8-14)9-4-5-9/h1-3,6,9,15H,4-5,7-8H2,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOCXVGZAMVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)

![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)


![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)